(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Description
(1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound characterized by a pyridin-2-yl substituent at the 3-position of the pyrazole ring and an isobutyl group at the 1-position. Its molecular formula is C13H18N4, with a molecular weight of 230.31 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or riboswitch modulators .
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9,14H2,1-2H3 |
InChI Key |
LMQWZLWBKBLWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and pyridine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and
Biological Activity
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a five-membered pyrazole ring with an isobutyl group at position 1, a pyridin-2-yl group at position 3, and a methanamine group at position 5. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various methods, including:
- Condensation Reactions : Involving hydrazine and appropriate carbonyl compounds.
- Alkylation Reactions : Using isobutyl halides to introduce the isobutyl group.
- Coupling Reactions : Such as Suzuki-Miyaura coupling for attaching the pyridine moiety.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives, including (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, can inhibit the growth of various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- In vivo Studies : Animal models have indicated significant tumor reduction in xenograft studies.
Antimicrobial and Anti-inflammatory Properties
The compound has also been evaluated for its antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Exhibits inhibition against various bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Activity : Demonstrates the ability to reduce inflammation in animal models, with mechanisms involving inhibition of COX enzymes.
The biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine may involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It may act on receptors related to pain and inflammation pathways.
Comparative Analysis with Other Pyrazole Derivatives
To highlight the uniqueness of this compound, a comparison with other similar pyrazole derivatives is presented in the following table:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amino | Contains a pyridin-3-yl group | Anticancer, anti-inflammatory |
| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-amino | Features a thiophen group | Antimicrobial |
| 1-Isobutyl-3-(pyridin-2-yloxy)-1H-pyrazol | Contains an ether linkage | Anticancer |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:
- Study on Anticancer Effects : A recent study reported that this compound inhibited the proliferation of colorectal cancer cells with an IC50 value comparable to established anticancer drugs .
- Anti-inflammatory Research : Another study found that it significantly reduced carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogous pyrazole derivatives:
Key Observations:
Methyl-substituted analogs (e.g., C10H12N4) face discontinuation due to synthetic instability, as noted in commercial catalogs .
Heteroaromatic Ring Influence :
- The pyridine ring (in the target compound) offers nitrogen-based hydrogen bonding, critical for interactions with biological targets like riboswitches or enzymes .
- Replacing pyridine with thiophene (as in C11H15N3S) introduces sulfur-mediated electronic effects, altering binding affinity in redox-active environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
